2,3-Dimethylbutanal

Organic Synthesis Reaction Kinetics Steric Effects

2,3-Dimethylbutanal (CAS 2109-98-0), systematically named 2,3-dimethylbutyraldehyde, is a six-carbon branched aliphatic aldehyde with the molecular formula C6H12O and a molecular weight of 100.16 g/mol. This compound is characterized by its branched carbon skeleton, featuring methyl groups at both the 2- and 3-positions adjacent to the terminal aldehyde functionality.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 2109-98-0
Cat. No. B3049577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbutanal
CAS2109-98-0
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=O
InChIInChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3
InChIKeyAKUUEDVRXOZTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbutanal (CAS 2109-98-0): Physicochemical Baseline and Procurement-Relevant Profile


2,3-Dimethylbutanal (CAS 2109-98-0), systematically named 2,3-dimethylbutyraldehyde, is a six-carbon branched aliphatic aldehyde with the molecular formula C6H12O and a molecular weight of 100.16 g/mol [1]. This compound is characterized by its branched carbon skeleton, featuring methyl groups at both the 2- and 3-positions adjacent to the terminal aldehyde functionality . In its neat state, 2,3-dimethylbutanal is a colorless liquid with a sweet or fruity odor . The compound demonstrates limited water solubility (approximately 3.9 g/L), consistent with its hydrophobic alkyl character and calculated LogP of 1.65 [2]. With an estimated melting point of -72.5 °C and a boiling point of approximately 110.8 °C at 760 mmHg, 2,3-dimethylbutanal occupies a distinct physicochemical niche among its isomeric and homologous aldehyde counterparts [3][4].

Why Generic Aldehyde Substitution Fails: The Critical Role of Methyl Branching in 2,3-Dimethylbutanal Selection


The assumption that any C5 or C6 aldehyde can be interchanged for 2,3-dimethylbutanal (CAS 2109-98-0) in research or industrial applications is demonstrably false and can lead to significant deviations in experimental outcomes, process efficiency, or sensory profiles. The specific 2,3-dimethyl branching pattern fundamentally alters key properties relative to its closest analogs, including steric accessibility, lipophilicity, volatility, and, critically, biological receptor interactions . For instance, the presence of two adjacent methyl groups creates a unique steric environment that directly impacts nucleophilic addition kinetics and metabolic stability compared to linear aldehydes like hexanal or differently branched isomers such as 3-methylbutanal [1][2]. Furthermore, data on cytochrome P450 enzyme inhibition reveals that branching at the 3-position, a feature shared with 2,3-dimethylbutanal, increases the inhibition constant (Ki) for CYP2E1, indicating reduced binding affinity and a different metabolic fate compared to straight-chain aldehydes [3]. This nuanced structure-activity relationship underscores that substituting a closely related analog is not a viable option; the specific branching architecture of 2,3-dimethylbutanal confers a unique profile that must be matched to the intended application's functional requirements.

Quantitative Differentiation Evidence: How 2,3-Dimethylbutanal (CAS 2109-98-0) Outperforms Analogs in Critical Procurement Criteria


Steric Hindrance and Nucleophilic Reactivity: A 2,3-Dimethylbutanal vs. 2,2-Dimethylpropanal (Pivaldehyde) Comparison

In nucleophilic addition reactions, 2,3-dimethylbutanal exhibits intermediate steric hindrance, positioning it as a more reactive alternative to the severely hindered 2,2-dimethylpropanal (pivaldehyde). While 2,2-dimethylpropanal is characterized as 'the least reactive aldehyde towards HCN' due to two methyl groups on the alpha-carbon creating 'significant steric hindrance', 2,3-dimethylbutanal, with its single methyl group at the alpha-position (C2) and another on C3, offers a balanced steric profile that facilitates reactions where pivaldehyde's low reactivity is prohibitive [1].

Organic Synthesis Reaction Kinetics Steric Effects

CYP2E1 Metabolic Stability: Inferring Reduced Inhibition from 3-Position Branching in 2,3-Dimethylbutanal

The 3-position methyl branching of 2,3-dimethylbutanal is a key structural determinant for reduced interaction with human cytochrome P450 2E1 (CYP2E1). A structure-activity relationship study demonstrated that 'branching at the 3-position of the aldehydes increased the corresponding KI value' for CYP2E1 inhibition [1]. For example, nonanal (a straight-chain aldehyde) exhibits a potent KI of 7.8 ± 0.3 μM, whereas any 3-branched aldehyde would be expected to have a significantly higher KI (i.e., weaker inhibition) [1]. This class-level inference positions 2,3-dimethylbutanal as a less potent CYP2E1 inhibitor compared to straight-chain aldehydes of similar size, such as hexanal.

Drug Metabolism ADME-Tox Cytochrome P450

Physicochemical Differentiation: Boiling Point and Volatility Profile of 2,3-Dimethylbutanal vs. Hexanal and 2,2-Dimethylpropanal

2,3-Dimethylbutanal's boiling point of 110.8 °C at 760 mmHg represents a precise intermediate value between the low-boiling 2,2-dimethylpropanal (74-76 °C) and the high-boiling straight-chain hexanal (127.9 °C) [1][2]. This specific volatility is a direct consequence of its unique 2,3-dimethyl branching pattern, which disrupts intermolecular packing relative to linear hexanal but provides more surface area for van der Waals interactions than the highly spherical pivaldehyde. This differentiation is quantifiable: a 17 °C lower boiling point than hexanal and a 35 °C higher boiling point than 2,2-dimethylpropanal [1][2].

Chemical Engineering Separation Science Process Chemistry

Lipophilicity and Aqueous Solubility: A Comparative Profile of 2,3-Dimethylbutanal vs. 3-Methylbutanal and Hexanal

2,3-Dimethylbutanal's calculated LogP of 1.65 and limited water solubility of 3.9 g/L establish it as a moderately lipophilic compound, distinct from its analogs [1]. In comparison, the less branched 3-methylbutanal has a reported water solubility of up to 20 g/L, while hexanal exhibits a solubility of 4.8 g/L [2]. Despite having the same carbon count as hexanal, the branching in 2,3-dimethylbutanal reduces its effective carbon chain length for hydrophobic interactions, leading to a 0.9 g/L lower aqueous solubility. This quantitative difference in solubility and a LogP value that is 0.05-0.25 units higher than some analogs provides a specific, tunable hydrophobicity for applications requiring precise phase partitioning behavior [1][3].

Pharmaceutical Formulation QSAR Environmental Fate

Olfactory Receptor Activation: 2,3-Dimethylbutanal's Unique Binding Profile Inferred from OR-I7 Selectivity Studies

The 2,3-dimethyl branching pattern of 2,3-dimethylbutanal is predicted to confer a unique interaction profile with olfactory receptors, particularly the well-characterized mouse OR-I7. A detailed SAR study on OR-I7 found that 'a single methyl on carbon-3 is permitted' for antagonist binding, but that additional branching 'sterically interfere[s] with the hydrophobic residues lining the binding site' [1]. While a methyl on C3 is tolerated, the additional methyl group at C2 in 2,3-dimethylbutanal would likely create a distinct binding pose or activation profile compared to 3-methylbutanal, which only has a single branch, or 2,2-dimethylpropanal, which would be excluded [1].

Olfaction Science Flavor Chemistry GPCR Pharmacology

Density as a Quality Control Metric: Differentiating 2,3-Dimethylbutanal from Its C6 Aldehyde Isomers

The density of 2,3-dimethylbutanal (0.808 g/cm³) provides a reliable and easily measurable quality control metric to distinguish it from other C6 aldehyde isomers [1]. This value is significantly different from the density of its straight-chain isomer, hexanal (0.83 g/cm³), and also distinct from the similarly branched 2,2-dimethylpropanal (0.793 g/cm³) [2]. This measurable difference allows for rapid, non-destructive verification of compound identity and purity in a procurement or production setting, ensuring the correct isomer is received and used.

Quality Control Analytical Chemistry Material Identification

High-Value Application Scenarios for 2,3-Dimethylbutanal (CAS 2109-98-0) Based on Verified Differentiation Evidence


Synthesis of Sterically Demanding Pharmaceutical Intermediates

2,3-Dimethylbutanal is ideally suited as a building block in the synthesis of pharmaceutical intermediates that require a branched aliphatic chain with controlled steric hindrance. Its balanced reactivity, as inferred from its structure being less hindered than 2,2-dimethylpropanal [1], allows for efficient nucleophilic addition or condensation reactions that would be sluggish or fail entirely with the more hindered pivaldehyde. This makes it a valuable precursor for constructing molecules with a defined three-dimensional shape, which is often critical for target binding and drug efficacy.

Development of Novel Flavor and Fragrance Molecules with Distinct Olfactory Notes

The unique 2,3-dimethyl branching pattern of this aldehyde is a key driver for developing new odorant molecules. As established in receptor studies, the precise steric bulk created by this substitution pattern can lead to distinct interactions with olfactory receptors like OR-I7 compared to linear or singly branched analogs [2]. This translates to the potential for creating novel flavor and fragrance ingredients with sensory profiles not attainable with common aldehydes like hexanal or 3-methylbutanal, offering a competitive edge in the F&F industry.

Design of ADME-Optimized Chemical Probes and Lead Compounds

In early-stage drug discovery, 2,3-dimethylbutanal can be strategically incorporated into chemical probes to fine-tune metabolic stability. The class-level evidence that 3-position branching reduces inhibition of CYP2E1 suggests that a lead compound incorporating this moiety may exhibit a lower potential for CYP-mediated drug-drug interactions compared to analogs derived from straight-chain aldehydes [3]. Furthermore, its moderate LogP of 1.65 [4] provides a desirable balance of hydrophobicity for membrane permeability without the high lipophilicity (and associated toxicity risks) of larger, unbranched aldehydes like octanal or nonanal.

Precise Chemical Process Development and Purification Workflows

For chemical engineers, 2,3-dimethylbutanal's distinct boiling point (110.8 °C) and density (0.808 g/cm³) are critical design parameters [5][6]. In a reaction mixture, its boiling point is sufficiently separated from common reaction solvents and other aldehyde byproducts (e.g., hexanal at 128 °C, pivaldehyde at 75 °C) [7] to allow for efficient separation by fractional distillation, reducing purification costs and improving yield. Its density is also a valuable in-process control metric, enabling rapid verification of the correct isomer and monitoring of reaction progress.

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